1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one
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Overview
Description
1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one is an organic compound that features a chloromethyl group, a hydroxyl group, and a propanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 5-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloromethyl group.
Major Products
Oxidation: Formation of 3-(Chloromethyl)-5-hydroxybenzoic acid.
Reduction: Formation of 1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one: Similar structure but with the hydroxyl group in a different position on the benzene ring.
Uniqueness
1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective modifications and applications in various fields.
Properties
Molecular Formula |
C10H11ClO2 |
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Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)2-8-3-9(6-11)5-10(13)4-8/h3-5,13H,2,6H2,1H3 |
InChI Key |
GZIVMVRIHSJPND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)O)CCl |
Origin of Product |
United States |
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